

Spectroscopic and Synthetic Overview of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

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Compound of Interest

Compound Name: *Ethyl 2-(2-chlorophenyl)-2-oxoacetate*

Cat. No.: *B1314428*

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This technical guide provides an overview of the available spectroscopic information and synthetic considerations for **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** (CAS No: 62123-75-5). Due to the limited availability of specific experimental spectroscopic data in public databases, this document presents predicted spectroscopic characteristics based on known chemical principles and data from structurally analogous compounds. Additionally, a generalized synthetic protocol is outlined.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 2-(2-chlorophenyl)-2-oxoacetate**
- Molecular Formula: $C_{10}H_9ClO_3$ ^{[1][2]}
- Molecular Weight: 212.63 g/mol
- CAS Number: 62123-75-5^{[1][2]}

Predicted Spectroscopic Data

While specific experimental spectra for **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** are not readily available, the following tables summarize the expected 1H NMR, ^{13}C NMR, IR, and Mass

Spectrometry data based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl -CH ₃	1.3 - 1.5	Triplet	~ 7
Ethyl -CH ₂	4.3 - 4.5	Quartet	~ 7
Aromatic-H	7.3 - 7.8	Multiplet	-

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
Ethyl -CH ₃	~ 14
Ethyl -CH ₂	~ 62
Aromatic C-Cl	~ 132
Aromatic C-H	127 - 135
Aromatic C-C=O	~ 133
Ester C=O	~ 163
Ketone C=O	~ 185

Table 3: Predicted IR Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)
C=O Stretch (Ester)	1730 - 1750
C=O Stretch (Ketone)	1680 - 1700
C-O Stretch	1100 - 1300
C-Cl Stretch	750 - 800
Aromatic C-H Stretch	3000 - 3100

Table 4: Predicted Mass Spectrometry Data

Fragment	m/z
[M] ⁺	212/214 (isotope pattern for Cl)
[M - OCH ₂ CH ₃] ⁺	167/169
[C ₆ H ₄ ClCO] ⁺	139/141
[C ₆ H ₄ Cl] ⁺	111/113

Experimental Protocols: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** is not available in the searched literature. However, a common method for the synthesis of α -keto esters is through the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative. The following is a generalized protocol that could be adapted for the synthesis of the target compound.

Synthesis of **Ethyl 2-(2-chlorophenyl)-2-oxoacetate** via Friedel-Crafts Acylation

Materials:

- Chlorobenzene
- Ethyl oxalyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

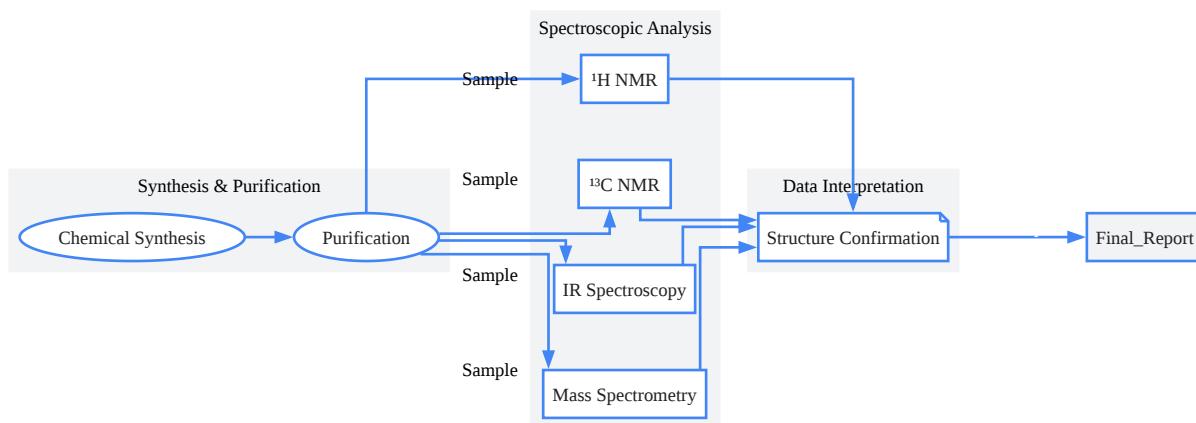
- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add ethyl oxalyl chloride dropwise.
- After the addition is complete, add chlorobenzene dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
 - The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
 - The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **Ethyl 2-(2-chlorophenyl)-2-oxoacetate**.

Characterization:

The purified product would then be characterized by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The obtained data should be compared with the predicted values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Ethyl 2-(2-chlorophenyl)-2-oxoacetate**.



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Caption: Workflow for Spectroscopic Analysis.

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